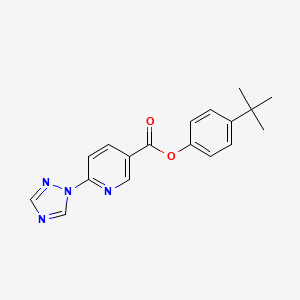

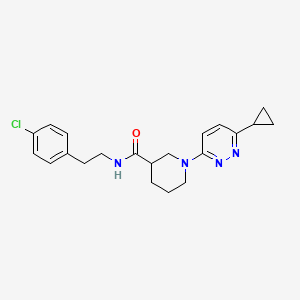

4-(tert-butyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of phenylboronic acid and triazole . Phenylboronic acids are often used in organic synthesis, particularly in Suzuki reactions . Triazoles are a class of organic compounds that have been used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds have been synthesized through various methods. For instance, a series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives were designed and synthesized .Scientific Research Applications

Synthesis and Biological Activity

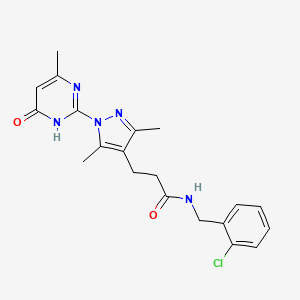

- A series of novel compounds including 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazoles were synthesized, displaying moderate to excellent fungicidal activity (H. Mao, Hong Song, De-Qing Shi, 2013).

- Another synthesis of novel compounds with similar structures showed moderate to good fungicidal activities, particularly against Fusarium oxysporum (H. Mao, Hong Song, De-Qing Shi, 2012).

Structural Features and Bioactivity

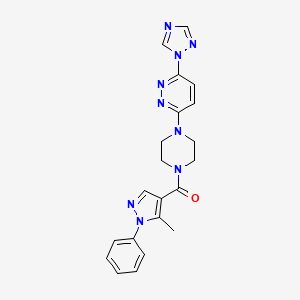

- Research into derivatives of 1,2,4-triazole revealed a broad spectrum of biological activity including antiviral, anti-inflammatory, and antimicrobial activities, with low toxicity making these derivatives promising for further research (I. I. Aksyonova-Seliuk, O. Panasenko, E. G. Knysh, 2018).

Catalytic and Pharmaceutical Applications

- Palladium(II) complexes with triazole-based N-heterocyclic carbene ligands were synthesized, showing promising performance in Suzuki–Miyaura cross-coupling reactions (J. Turek, I. Panov, M. Semler, et al., 2014).

- A study revealed good antitumor activity of a synthesized compound against the Hela cell line (叶姣, 谢选青, 李康明, et al., 2015).

Antifungal Inhibitor Discovery

- In silico studies, including pharmacophore modeling and molecular docking, were performed on a series of 2-((1H-1,2,4-triazol-1-yl)methyl) derivatives as antifungal agents, showing significant potential against phytopathogenic fungi (Mohamed E. I. Badawy and Saad R. El-Zemity, 2020).

Antimicrobial and Antitubercular Activities

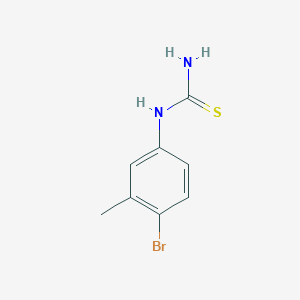

- Synthesis and pharmacological study of thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole showed antimicrobial and antitubercular activities (T. K. Dave, D. H. Purohit, J. Akbari, H. Joshi, 2007).

Future Directions

properties

IUPAC Name |

(4-tert-butylphenyl) 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-18(2,3)14-5-7-15(8-6-14)24-17(23)13-4-9-16(20-10-13)22-12-19-11-21-22/h4-12H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJSVGCAPRTPOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CN=C(C=C2)N3C=NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820092 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(tert-butyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B2370039.png)

![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2370042.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370049.png)

![(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2370051.png)

![7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2370052.png)

![2-[3-(Triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2370054.png)

![Methyl 4-[(dimethylsulfamoyl)methyl]benzoate](/img/structure/B2370056.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2370058.png)

![Methyl 6-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2370059.png)